molecular formula C7H3Br2NS B6251807 2,7-dibromo-1,3-benzothiazole CAS No. 1188090-10-9

2,7-dibromo-1,3-benzothiazole

Número de catálogo: B6251807
Número CAS: 1188090-10-9
Peso molecular: 293
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,7-Dibromo-1,3-benzothiazole is a chemical compound with the molecular formula C7H3Br2NS . It is a derivative of benzothiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This compound is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a bicyclic system with a benzene ring fused to a thiadiazole . The electronic structure and electron delocalization in benzothiazole derivatives have been studied using X-ray analysis and ab initio calculations .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For example, they can undergo diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . They also participate in one-pot multicomponent reactions, which are characterized by high yields of the target products in a relatively short reaction time .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2,7-Dibromo-1,3-benzothiazole is a versatile chemical precursor in the synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science. For instance, it has been used in the synthesis of naphthoimidazo benzothiazoles, showcasing its utility in forming heterocyclic compounds that might have varied applications in drug development and optoelectronic devices (Khalafy, Ghezelbash, & Mahmoody, 2010). Furthermore, its derivatives are explored for their potential in creating fluorescent organic single crystals, which could be applied in high-performance optoelectronics, indicating a broad spectrum of research applications beyond traditional chemical synthesis (Hayashi, Koizumi, & Kamiya, 2017).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, benzothiazole derivatives, including those synthesized from compounds like this compound, have been extensively studied for their therapeutic potentials. A wide range of biological activities has been attributed to benzothiazole derivatives, including antimicrobial, antitumor, and anti-inflammatory effects. This highlights the significance of this compound as a foundational structure in the development of new pharmacologically active agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015). The ongoing research into benzothiazole-based chemotherapeutics underscores the importance of these scaffolds in drug discovery, particularly in the search for novel antitumor agents (Bradshaw et al., 2002).

Environmental and Biological Sensing

Recent developments also suggest the utility of benzothiazole derivatives in environmental and biological sensing, offering innovative approaches for detecting physiological pH changes. A benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrated multifluorescence emissions in various states, enabling highly sensitive physiological pH sensing. Such applications are vital in biosensing and environmental monitoring, pointing towards the expanding research avenues for derivatives of this compound (Li et al., 2018).

Mecanismo De Acción

Target of Action

2,7-Dibromo-1,3-benzothiazole has been found to interact with several targets. It has been reported to have anti-tubercular activity, with the target being DprE1 . Additionally, it has been found to inhibit BCL-2, a key enzyme involved in apoptosis . It also shows antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, and others .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme, leading to enhanced anti-tubercular activity . When it interacts with BCL-2, it disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. In the case of anti-tubercular activity, it affects the pathways involving DprE1 . For its anti-cancer activity, it affects the pathways involving BCL-2, leading to dysregulated apoptosis .

Pharmacokinetics

The compound is used as a building block in the design and synthesis of larger molecules and conductive polymers , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is dependent on its target. For instance, its anti-tubercular activity results in the inhibition of M. tuberculosis . Its anti-cancer activity results in dysregulated apoptosis, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways, suggesting that the compound’s action, efficacy, and stability can be influenced by the synthetic pathway used .

Safety and Hazards

While specific safety and hazard information for 2,7-dibromo-1,3-benzothiazole was not found, a related compound, 6-Bromo-1,3-benzothiazole, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Benzothiazole derivatives, including 2,7-dibromo-1,3-benzothiazole, have a wide range of potential applications in the field of organic electronics, such as in the synthesis of light-emitting diodes and conducting polymers . They also show promise in the development of new antibacterial agents . The trend towards one-pot multicomponent reactions for the synthesis of benzothiazole derivatives is expected to continue, offering a simple, efficient, and environmentally friendly method for producing these compounds .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 2,7-dibromo-1,3-benzothiazole can be achieved through a multi-step process involving the bromination of benzothiazole.", "Starting Materials": [ "Benzothiazole", "Bromine", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Benzothiazole is reacted with bromine in the presence of sulfuric acid to yield 2-bromo-1,3-benzothiazole.", "Step 2: 2-bromo-1,3-benzothiazole is then reacted with hydrogen peroxide in the presence of a catalyst to yield 2,7-dibromo-1,3-benzothiazole." ] }

Número CAS

1188090-10-9

Fórmula molecular

C7H3Br2NS

Peso molecular

293

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.